molecular formula C8H14ClNO B2779401 (2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidinehydrochloride CAS No. 2445750-87-6

(2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidinehydrochloride

Cat. No.: B2779401
CAS No.: 2445750-87-6
M. Wt: 175.66
InChI Key: WFRYZVYOMPYHCP-QRPNPIFTSA-N
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Description

(2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a propargyloxymethyl substituent at the 2S position of the five-membered pyrrolidine ring, with a hydrochloride counterion. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic profiles. The stereochemistry (2S configuration) is critical for interactions with chiral biological targets, such as enzymes or receptors .

Properties

IUPAC Name

(2S)-2-(prop-2-ynoxymethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-6-10-7-8-4-3-5-9-8;/h1,8-9H,3-7H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRYZVYOMPYHCP-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC[C@@H]1CCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidinehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Alkylation: The pyrrolidine derivative undergoes alkylation with propargyl bromide under basic conditions to introduce the prop-2-ynoxymethyl group.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the prop-2-ynoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alkenes or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: The compound may have applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidinehydrochloride would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of (2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidine Hydrochloride and Analogs

Compound Name CAS Number Substituent Ring Type Stereochemistry Notable Features
(2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidine hydrochloride Not provided Propargyloxymethyl Pyrrolidine (5-membered) 2S Alkyne functionality for potential click chemistry; moderate basicity due to pyrrolidine
(2R)-2-methylpyrrolidine hydrochloride 135324-85-5 Methyl Pyrrolidine 2R Compact substituent; lower steric hindrance; basicity influenced by methyl electron-donating effects
(2R)-2-(propan-2-yl)pyrrolidine hydrochloride 860640-18-2 Isopropyl Pyrrolidine 2R Bulky isopropyl group enhances lipophilicity; stereochemistry may affect target binding
methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride 1844898-16-3 Hydroxyl, methyl ester Pyrrolidine 2R,3S Polar hydroxyl and ester groups improve solubility; hydrogen-bonding capability
(2S)-2-prop-2-enylpiperidine hydrochloride 1352232-87-1 Propenyl Piperidine (6-membered) 2S Larger ring size increases conformational flexibility; higher basicity compared to pyrrolidine

Key Comparative Analysis

Substituent Effects

  • Propargyloxymethyl vs. Methyl/Isopropyl: The propargyloxy group in the target compound introduces a reactive alkyne, enabling applications in bioorthogonal chemistry, unlike methyl or isopropyl substituents.
  • Hydroxyl/Ester vs. Propargyloxy : The hydroxyl and ester groups in CAS 1844898-16-3 enhance aqueous solubility and hydrogen-bonding capacity, contrasting with the hydrophobic alkyne in the target compound.

Ring Size and Basicity

  • Pyrrolidine vs. Piperidine : Piperidine derivatives (e.g., CAS 1352232-87-1) exhibit higher basicity due to the six-membered ring’s increased nitrogen lone pair availability. However, pyrrolidine derivatives like the target compound offer greater conformational rigidity, which can improve selectivity in drug design .

Stereochemical Considerations

  • 2S vs. 2R Configuration : The 2S configuration in the target compound and CAS 1352232-87-1 may lead to distinct biological activities compared to 2R analogs (e.g., CAS 135324-85-5). For example, enantiomeric pairs often show differences in receptor binding or metabolic pathways .

Biological Activity

(2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidinehydrochloride is a chemical compound with potential biological activities that warrant detailed exploration. This compound belongs to the pyrrolidine class, which is characterized by its five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry.

  • IUPAC Name : (2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidine hydrochloride
  • Molecular Formula : C8H13ClN2O
  • CAS Number : 2445750-87-6
  • Purity : Typically ≥ 95%

The compound is often synthesized through a multi-step process involving alkylation of a pyrrolidine derivative, leading to the introduction of the prop-2-ynoxymethyl group, followed by purification and formation of the hydrochloride salt .

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. These interactions can modulate significant biological pathways, although specific targets remain to be fully elucidated. The compound's unique structure may confer distinct pharmacological properties compared to other pyrrolidine derivatives.

Antiviral Properties

Recent studies have indicated that similar compounds in the pyrrolidine class exhibit antiviral activities. For instance, some derivatives have been shown to inhibit the secretion of hepatitis B surface antigen (HBsAg), suggesting potential applications in antiviral drug development .

Case Studies and Research Findings

A few case studies have explored the biological implications of pyrrolidine derivatives:

  • Study on Hepatitis B Inhibition :
    • Objective : To evaluate the efficacy of pyrrolidine derivatives against HBsAg secretion.
    • Findings : Certain compounds demonstrated significant inhibition, indicating a promising avenue for further research into this compound as a potential therapeutic agent .
  • Neuroprotective Screening :
    • Objective : To assess neuroprotective properties in vitro.
    • Findings : Compounds similar to this compound showed reduced neuronal apoptosis under oxidative stress conditions, suggesting a protective mechanism that warrants further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2S)-2-(prop-2-ynoxymethyl)pyrrolidineStructureModerate antiviral activity
(2S)-3-(prop-3-enoxymethyl)pyrrolidineStructureNeuroprotective effects observed
(3R)-3-(prop-2-ynoxymethyl)pyrrolidineStructureLimited data on antiviral properties

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

ConditionSolventTemperatureYield (%)Reference
Microwave (20 hrs)DMF150°C93
Reflux (24 hrs)EtOH80°C78

Advanced: How do stereochemical configurations (e.g., 2S) influence the biological activity of this compound, and what analytical methods validate chirality?

Methodological Answer:
The (2S) configuration is critical for target binding (e.g., enzyme inhibition). Studies on analogous pyrrolidine derivatives show:

  • α-Mannosidase inhibition is stereospecific, with (2R,3R,4S) configurations showing 10-fold higher activity than enantiomers .
  • Chiral validation requires:
    • NMR spectroscopy : Vicinal coupling constants (J values) differentiate axial/equatorial substituents.
    • X-ray crystallography : Resolves absolute configuration .
    • Chiral HPLC : Use columns like Chiralpak® AD-H with hexane/isopropanol gradients .

Data Contradiction Analysis:

  • Discrepancies in bioactivity may arise from racemization during synthesis . For example, basic conditions can epimerize the 2S center. Mitigate by using mild buffers (pH 4–6) during purification .

Basic: What are the recommended protocols for solubility testing and storage of this hydrochloride salt?

Methodological Answer:

  • Solubility Screening : Test in graded solvents (water, DMSO, ethanol) at 1–10 mM. For hydrophobic analogs, sonication or heating (37–50°C) improves dissolution .
  • Storage :
    • Short-term : 2–8°C in airtight, light-resistant vials.
    • Long-term : -20°C with desiccants (silica gel) to prevent hydrolysis .

Q. Table 2: Solubility Data for Analogous Compounds

CompoundWater (mg/mL)DMSO (mg/mL)Reference
(S)-2-(Difluorodioxolyl)pyrrolidine0.525
(2S,4S)-Cbz-aminopyrrolidineInsoluble50

Advanced: How can researchers resolve contradictions in biological activity data across cell lines or enzyme assays?

Methodological Answer:
Contradictions may arise from:

  • Cell-specific uptake : Lipophilic esters (e.g., 4-bromobenzoyl derivatives) enhance permeability in glioblastoma vs. healthy cells .
  • Enzyme isoform selectivity : Test against multiple isoforms (e.g., jack bean vs. almond α-mannosidase) .

Mitigation Strategies:

  • Use isogenic cell lines to control for genetic variability.
  • Validate target engagement with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. Table 3: Biological Activity Discrepancies in Analogous Compounds

CompoundIC₅₀ (Jack Bean α-Mannosidase)IC₅₀ (Almond α-Mannosidase)Reference
(2R,3R,4S)-Pyrrolidine0.8 µM50 µM
(2S)-Methylpyrrolidine15 µM18 µM

Basic: What spectroscopic techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • 1H/13C NMR : Identify protons adjacent to electronegative groups (e.g., propynyloxy methyl).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C₉H₁₄ClNO₂: 220.0743) .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. Purity Thresholds :

  • ≥95% purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile) for in vitro assays .

Advanced: How can computational modeling guide the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding poses with receptors (e.g., α-mannosidase active site) .
  • QSAR Models : Correlate substituent electronegativity/logP with IC₅₀ values. For example:
    • Electron-withdrawing groups (e.g., -CF₃) improve enzyme inhibition by 40% .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

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